molecular formula C9H6ClF3O B137615 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone CAS No. 139521-25-8

3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone

Cat. No.: B137615
CAS No.: 139521-25-8
M. Wt: 222.59 g/mol
InChI Key: AOVHCMRAEYZKQT-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone is an organic compound with a unique structure that includes a trifluoromethyl group and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone typically involves the reaction of 3-chlorobenzaldehyde with trifluoroacetone in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trifluoromethyl and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific pathways. The chlorophenyl group may also contribute to the compound’s overall activity by providing additional binding interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Chloromethcathinone: This compound has a similar chlorophenyl group but differs in its overall structure and properties.

    3-(3-Chlorophenyl)-2-propanone: Similar in structure but lacks the trifluoromethyl group, leading to different chemical and biological properties.

Uniqueness

3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone is unique due to the presence of both the trifluoromethyl and chlorophenyl groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-(3-chlorophenyl)-1,1,1-trifluoropropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O/c10-7-3-1-2-6(4-7)5-8(14)9(11,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVHCMRAEYZKQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70568440
Record name 3-(3-Chlorophenyl)-1,1,1-trifluoropropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139521-25-8
Record name 3-(3-Chlorophenyl)-1,1,1-trifluoropropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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